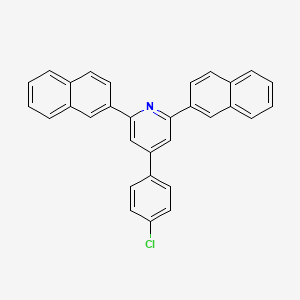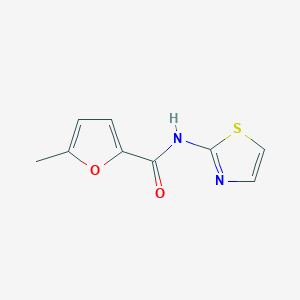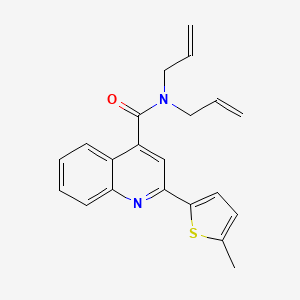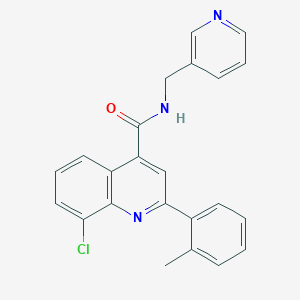![molecular formula C24H30Br4N4O2 B11118053 1,1'-Decane-1,10-diylbis[3-(2,4-dibromophenyl)urea]](/img/structure/B11118053.png)
1,1'-Decane-1,10-diylbis[3-(2,4-dibromophenyl)urea]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(10-{[(2,4-DIBROMOANILINO)CARBONYL]AMINO}DECYL)-N-(2,4-DIBROMOPHENYL)UREA is a complex organic compound characterized by the presence of multiple bromine atoms and urea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(10-{[(2,4-DIBROMOANILINO)CARBONYL]AMINO}DECYL)-N-(2,4-DIBROMOPHENYL)UREA typically involves the reaction of 2,4-dibromoaniline with a decyl isocyanate derivative. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely include steps such as purification through recrystallization or chromatography to achieve the required purity levels for various applications.
Chemical Reactions Analysis
Types of Reactions
N’-(10-{[(2,4-DIBROMOANILINO)CARBONYL]AMINO}DECYL)-N-(2,4-DIBROMOPHENYL)UREA can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Grignard reagents, organolithium compounds
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N’-(10-{[(2,4-DIBROMOANILINO)CARBONYL]AMINO}DECYL)-N-(2,4-DIBROMOPHENYL)UREA has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of bromine atoms.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-(10-{[(2,4-DIBROMOANILINO)CARBONYL]AMINO}DECYL)-N-(2,4-DIBROMOPHENYL)UREA involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms in the compound may enhance its binding affinity to these targets, leading to specific biological effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoaniline: A simpler compound with similar bromine substitution, used in various chemical syntheses.
2,4-Dibromophenyl isocyanate: Another related compound used in the synthesis of urea derivatives.
Uniqueness
N’-(10-{[(2,4-DIBROMOANILINO)CARBONYL]AMINO}DECYL)-N-(2,4-DIBROMOPHENYL)UREA is unique due to its specific structure, which combines multiple bromine atoms and urea functional groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C24H30Br4N4O2 |
|---|---|
Molecular Weight |
726.1 g/mol |
IUPAC Name |
1-(2,4-dibromophenyl)-3-[10-[(2,4-dibromophenyl)carbamoylamino]decyl]urea |
InChI |
InChI=1S/C24H30Br4N4O2/c25-17-9-11-21(19(27)15-17)31-23(33)29-13-7-5-3-1-2-4-6-8-14-30-24(34)32-22-12-10-18(26)16-20(22)28/h9-12,15-16H,1-8,13-14H2,(H2,29,31,33)(H2,30,32,34) |
InChI Key |
RDXAVMJUPKLEJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)NC(=O)NCCCCCCCCCCNC(=O)NC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11117972.png)
![Ethyl 5-carbamoyl-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11117975.png)


![N-[1-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11117987.png)
![8-({5-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]furan-2-yl}sulfanyl)quinoline](/img/structure/B11117994.png)
![2-[(4-Phenylpiperazin-1-yl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B11118000.png)

![1-(4-fluorophenyl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11118008.png)
![N-(4-chlorophenyl)-2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11118024.png)


![N-(2-ethylphenyl)-2-[2-(2-methylbenzyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11118033.png)
![4-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11118041.png)
